molecular formula C18H18N2O4S B2907238 N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899955-40-9

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2907238
CAS No.: 899955-40-9
M. Wt: 358.41
InChI Key: DSSKOLASMOQPQU-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that belongs to the class of isothiazolones This compound is characterized by its unique structure, which includes a 2,3-dimethylphenyl group and a 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isothiazolone Core: The isothiazolone core can be synthesized by reacting 2-aminothiophenol with a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions to form the 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-one intermediate.

    Introduction of the 2,3-Dimethylphenyl Group: The 2,3-dimethylphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with 2,3-dimethylphenylamine in the presence of a suitable base, such as sodium hydride, to form the desired product.

    Amidation Reaction: The final step involves the amidation of the intermediate with a suitable amine, such as propanamide, under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), suitable bases (sodium hydride), solvents (dimethylformamide, tetrahydrofuran).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its isothiazolone core, which is known for its biocidal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The isothiazolone core can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of essential biochemical pathways. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-(2,3-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl group enhances its lipophilicity, while the isothiazolone core contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11-7-6-9-15(12(11)2)19-17(21)13(3)20-18(22)14-8-4-5-10-16(14)25(20,23)24/h4-10,13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSKOLASMOQPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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